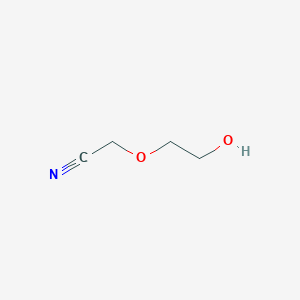
2-(1',3'-Dioxan-2'-yl)ethyl amine
Descripción general
Descripción
“2-(1’,3’-Dioxan-2’-yl)ethyl amine” is a compound that contains an amine group and a dioxane ring. The dioxane ring is a six-membered ring with two oxygen atoms . This compound can be used in various chemical reactions, particularly as a protecting and activating group for amine synthesis .
Synthesis Analysis
The synthesis of “2-(1’,3’-Dioxan-2’-yl)ethyl amine” involves the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines . Primary and secondary amines were sulfonated very easily in excellent yields with Dios chloride . N-Nonsubstituted and N-monosubstituted Dios-amides, activated amines, were alkylated satisfactorily under new Mitsunobu conditions utilizing (cyanomethylene)tributylphosphorane (CMBP) .Molecular Structure Analysis
The molecular structure of “2-(1’,3’-Dioxan-2’-yl)ethyl amine” is based on the presence of a dioxane ring and an amine group . The dioxane ring is a six-membered ring with two oxygen atoms . The amine group consists of a nitrogen atom bonded to hydrogen atoms or organic substituents .Chemical Reactions Analysis
The chemical reactions involving “2-(1’,3’-Dioxan-2’-yl)ethyl amine” are primarily based on its amine group and the dioxane ring. The amine group can act as a nucleophile in substitution reactions . The dioxane ring can be used as a protecting group in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1’,3’-Dioxan-2’-yl)ethyl amine” are influenced by its molecular structure. The presence of the dioxane ring and the amine group contribute to its reactivity and stability . Amines are generally soluble in water, especially those with low molar mass .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
2-(1',3'-Dioxan-2'-yl)ethyl amine plays a significant role in chemical synthesis and modification processes. For instance, Sakamoto et al. (2006) described the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, derived from this compound, as a versatile sulfonating agent for amines. This substance allows for easy and efficient sulfonation of primary and secondary amines. The Dios group, characterized by its stability under basic and reductive conditions, can be removed by heating in an aqueous solution of trifluoroacetic acid. This process is valuable for synthesizing activated amines and for alkylation under specific conditions (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Pharmaceutical Formulation
In the context of pharmaceuticals, this compound is involved in the development of various drug formulations. Khanna, Soliva, and Speiser (1969) investigated epoxy resin beads containing a derivative of this compound as a potential pharmaceutical dosage form. They found that the dissolution behavior of these resins in acidic buffer solutions is significantly influenced by the concentration of the amine and the pH of the solution. This research highlights the compound's utility in designing drug delivery systems (Khanna, Soliva, & Speiser, 1969).
Antimicrobial and Anti-Inflammatory Properties
The compound has been explored for its potential antimicrobial and anti-inflammatory properties. Sharma, Sharma, and Rane (2004) synthesized derivatives of this compound and tested them for antimicrobial activity. The derivatives demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004). Similarly, Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, revealing significant anti-inflammatory activity in a mouse model, suggesting its potential as an anti-inflammatory agent (Li, Zhao, Tang, Wang, Zhang, & Peng, 2008).
Enzyme Inhibition Studies
Baumann et al. (2008) focused on the synthesis of polyhydroxylated indolizidines using a derivative of this compound, exploring their potential as glycosidase inhibitors. This research is crucial for developing novel inhibitors that can be used in treating diseases related to enzyme malfunction (Baumann, Bennis, Ripoche, Théry, & Troin, 2008).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the synthesis of various organic compounds .
Mode of Action
It’s known that similar compounds can act as versatile sulfonating agents for amines . They can easily sulfonate primary and secondary amines in excellent yields .
Biochemical Pathways
Similar compounds have been used in the preparation of enamides and trisubstituted allenes .
Pharmacokinetics
It’s known that similar compounds can be used in grignard reactions , which suggests that they may have significant reactivity and potential bioavailability.
Result of Action
It’s known that similar compounds can be used in the synthesis of various organic compounds , suggesting that they may have significant effects at the molecular level.
Action Environment
It’s known that similar compounds can be stored at 2-8°c , suggesting that they may be sensitive to temperature.
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-dioxan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOATYYIBQPEBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118599-06-7 | |
| Record name | 2-(1,3-dioxan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-2-[(~2~H_3_)methyloxy]butane](/img/structure/B3417965.png)









